molecular formula C22H15Cl2N3O2 B2702858 2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide CAS No. 898417-71-5

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide

Cat. No. B2702858
CAS RN: 898417-71-5
M. Wt: 424.28
InChI Key: CAOTXLXNCMSNHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains an indolizine core, which is a bicyclic structure composed of a fused pyrrole and pyridine ring. It also has benzoyl, amino, and dichlorophenyl functional groups attached to the indolizine core.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a general rule, the presence of the dichlorophenyl and benzoyl groups could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability.

Scientific Research Applications

Synthesis and Transformations

The preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, as well as their reactions leading to various products, highlight the versatility of indole-based compounds in synthetic chemistry. These reactions provide foundational methodologies for synthesizing structurally related compounds, demonstrating the complexity and flexibility of indole chemistry in creating diverse molecular architectures (Cucek & Verček, 2008).

Antimicrobial and Antituberculosis Activity

Research into substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides has shown promising in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. These studies underscore the potential of indolizine derivatives in developing new therapeutic agents, particularly highlighting their antimicrobial and anticancer properties (Mahanthesha, Suresh, & Naik, 2022).

Antibacterial Activities

Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for new antibacterial agents capable of addressing drug-resistant strains (Bildirici, Şener, & Tozlu, 2007).

Novel Synthesis Approaches

The novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives showcases an innovative approach to creating complex molecules efficiently. Such methodologies can be pivotal in streamlining the synthesis of potential pharmaceuticals, illustrating the significant advancements in synthetic strategies (Ziyaadini et al., 2011).

Potential Application to Tropical Diseases

Isoxazoline indolizine amide compounds have been designed and synthesized with potential applications to tropical diseases in mind. The strategic synthesis of indolizine core structures for derivatization highlights the role of these compounds in addressing global health challenges, particularly tropical diseases (Zhang et al., 2014).

Future Directions

Given the biological activity of many indolizine derivatives , “2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide” could potentially be a subject of future research in medicinal chemistry. Studies could be conducted to determine its biological activity, mechanism of action, and pharmacokinetic properties.

properties

IUPAC Name

2-amino-3-benzoyl-N-(3,4-dichlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-15-10-9-14(12-16(15)24)26-22(29)18-17-8-4-5-11-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOTXLXNCMSNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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